molecular formula C11H11NO4 B1623550 (E)-Ethyl 3-(2-nitrophenyl)acrylate CAS No. 2437-05-0

(E)-Ethyl 3-(2-nitrophenyl)acrylate

Cat. No. B1623550
CAS RN: 2437-05-0
M. Wt: 221.21 g/mol
InChI Key: TYYXOWPEFVCPDV-BQYQJAHWSA-N
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Description

(E)-Ethyl 3-(2-nitrophenyl)acrylate is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents. This compound is commonly used in the synthesis of other chemicals and has various applications in the field of chemistry.

Scientific Research Applications

1. Intermediate in Aurora 2 Kinase Inhibitors Synthesis

(E)-Ethyl 3-(2-nitrophenyl)acrylate and its analogues have been utilized as intermediates in the synthesis of Aurora 2 kinase inhibitors. A novel one-pot, three-component Wittig–SNAr approach has been developed to synthesize these intermediates with high stereoselectivity and in moderate to high yield, using water as an environmentally benign solvent under metal-free mild reaction conditions (Xu et al., 2015).

2. Application in Dual pH and Temperature Responsive Polymeric Sensor

The synthesis of a monomer incorporating (E)-Ethyl 3-(2-nitrophenyl)acrylate structure, followed by copolymerization with N-isopropylacrylamide, led to the creation of a dual pH and temperature responsive polymeric sensor. This copolymer exhibited unique properties, such as a lower critical solution temperature only in acidic medium and sensitive fluorescence change towards varying pH levels at different temperatures (Eftekhari‐Sis & Ghahramani, 2015).

3. Conversion into Ethyl 2-Aminoquinoline-3-carboxylate

(E)-Ethyl 3-(2-nitrophenyl)acrylate has been effectively converted to ethyl 2-aminoquinoline-3-carboxylate, demonstrating its potential as a precursor in organic synthesis. This conversion process achieved a high yield, showcasing its efficiency and utility in synthesizing complex organic compounds (Luo Yan-ping, 2011).

4. Formation of 4H-1,2-Oxazines and Hydroxy-arylaldehydes

In reactions with titanium tetrachloride, (E)-Ethyl 3-(2-nitrophenyl)acrylate has been shown to form 4H-1,2-oxazines and hydroxy-arylaldehydes. This reaction pathway is significant for creating structurally diverse organic compounds, which can be of interest in various chemical research applications (Hirotani & Zen, 1994).

5. Application in Supramolecular Assembly

(E)-Ethyl 3-(2-nitrophenyl)acrylate has been involved in the supramolecular assembly of its Z isomer. The study of these assemblies, including the roles of noncovalent interactions in crystal packing, contributes to the broader understanding of supramolecular chemistry and material science (Matos et al., 2016).

6. Incorporation into Polymer Chemistry

(E)-Ethyl 3-(2-nitrophenyl)acrylate has been used in the synthesis of various copolymers, exploring its reactivity with other monomers like styrene. The characterization of these copolymers, including their thermal properties and molecular weights, is crucial in expanding the range of materials available for industrial and scientific applications (Thamizharasi et al., 1996).

properties

IUPAC Name

ethyl (E)-3-(2-nitrophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-2-16-11(13)8-7-9-5-3-4-6-10(9)12(14)15/h3-8H,2H2,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYXOWPEFVCPDV-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Ethyl 3-(2-nitrophenyl)acrylate

CAS RN

2437-05-0
Record name NSC38000
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38000
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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